![molecular formula C19H16N2O4 B2582340 ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852367-74-9](/img/structure/B2582340.png)
ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate
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Description
Ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate, also known as EAI, is a synthetic compound that has been extensively studied for its potential application in scientific research. It is a small molecule inhibitor that specifically targets the activity of epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies.
Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate: is a compound that has potential applications in the synthesis of pharmaceuticals. Its structure suggests it could be useful in the development of drugs that target neurological pathways, given the presence of the indole moiety, which is prevalent in many compounds with central nervous system activity .
Anti-Inflammatory Agents
The indole component of the molecule is structurally similar to that of tryptamine, which is known for its vast array of biological activities, including anti-inflammatory properties . This suggests that ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate could be used in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Analgesic Drug Development
Given the structural similarities to compounds with analgesic properties, this chemical could be a precursor in the synthesis of pain-relief medications. The indole ring system is a common feature in molecules that interact with receptors in the brain to modulate pain perception .
Antipyretic Applications
The compound’s potential to be developed into drugs with antipyretic effects is also notable. Indole derivatives have been used in the synthesis of medications that can reduce fever, and this compound could serve as a starting point for such developments .
Organic Synthesis
In organic chemistry, this compound could be used as a building block for the synthesis of complex molecules. Its reactive sites make it a versatile reagent for forming bonds with various functional groups, leading to a wide range of organic compounds .
Sensor Development
The unique structure of ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate may allow it to act as a sensor or receptor molecule. Indole derivatives have been used to develop sensors for detecting ions and molecules, which could have applications in environmental monitoring or diagnostics .
properties
IUPAC Name |
ethyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)21-18(23)17(22)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPBDAYEIOYRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(1H-indol-3-YL)-2-oxoacetamido]benzoate |
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